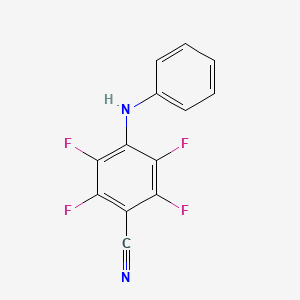
4-Anilino-2,3,5,6-tetrafluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-2,3,5,6-tetrafluorobenzonitrile is a chemical compound with the molecular formula C13H6F4N2 It is characterized by the presence of an aniline group attached to a tetrafluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,3,5,6-tetrafluorobenzonitrile typically involves the reaction of 2,3,5,6-tetrafluorobenzonitrile with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the aniline group replaces one of the fluorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.
Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
4-Anilino-2,3,5,6-tetrafluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Anilino-2,3,5,6-tetrafluorobenzonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological macromolecules, while the tetrafluorobenzonitrile moiety can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3,5,6-tetrafluorobenzonitrile: Similar structure but with an amino group instead of an aniline group.
2,3,5,6-Tetrafluorobenzonitrile: Lacks the aniline group, making it less reactive in certain chemical reactions.
4-Anilino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
4-Anilino-2,3,5,6-tetrafluorobenzonitrile is unique due to the presence of both an aniline group and a tetrafluorobenzonitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
31469-83-7 |
|---|---|
Molecular Formula |
C13H6F4N2 |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
4-anilino-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C13H6F4N2/c14-9-8(6-18)10(15)12(17)13(11(9)16)19-7-4-2-1-3-5-7/h1-5,19H |
InChI Key |
HUONCPFNMIQJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















